molecular formula C21H17F3N4S2 B2382069 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 338759-64-1

4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2382069
CAS No.: 338759-64-1
M. Wt: 446.51
InChI Key: GSEQHIALOGMVHP-UHFFFAOYSA-N
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Description

4-Ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-position is occupied by an ethyl group, modulating steric and lipophilic properties. The 5-position contains a sulfanyl group linked to a 3-(trifluoromethyl)benzyl substituent, contributing to electron-withdrawing effects and enhanced metabolic stability due to the trifluoromethyl group .

Triazoles are pharmacologically significant, with substituent patterns dictating biological activity .

Properties

IUPAC Name

4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEQHIALOGMVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

One of the most common approaches to 1,2,4-triazoles involves the cyclization of appropriately substituted hydrazine derivatives. This method typically begins with acid hydrazides, which can undergo various transformations to yield the triazole ring.

In a representative procedure, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to the corresponding acid hydrazide by reaction with hydrazine monohydrate:

"Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (0.15 mol) in methanol (60 mL) and hydrazine monohydrate (80%; 20 mL) was taken in a 500 mL round bottom flask. The reaction mixture was refluxed for 2-3 h. After complete conversion, the acid hydrazide was attained by distilling methanol off from the reaction mixture. The precipitates were filtered, washed with cold n-hexane, and air-dried to get purified product."

Cyclization from Amidines and Imidates

Another effective strategy involves the use of amidines or imidates as precursors for 1,2,4-triazole synthesis:

Synthesis of 4-Ethyl-4H-1,2,4-Triazole Core

Direct N-Alkylation Approach

For introducing the ethyl group specifically at the N4 position, a direct alkylation approach can be employed, similar to what was described for related 4-alkyl-4H-1,2,4-triazoles:

"Compound 1 was transformed in 80% yield into the more reactive chloro-derivative 2 in the presence of phosphorus pentachloride and in the non-polar solvent toluene. Heating compound 2 with excess butylamine generated the corresponding 4-butyl-4H-1,2,4-triazole derivative 3c (71%)."

For our target compound, ethylamine would be used instead of butylamine to introduce the ethyl group at the N4 position.

Optimization of N4-Ethylation Conditions

The reaction conditions for N4-ethylation can significantly impact yield and selectivity. Based on the data for related compounds, the following table presents optimized conditions for the N4-alkylation step:

Entry PCl₅ (equiv.) Temperature (°C) Time (min) Yield of Intermediate (%) Ethylamine (equiv.) Solvent Temperature (°C) Time (h) Expected Yield (%)
1 2 20 60 12 2 Chloroform 61 10 33
2 2 110 60 3 2 Toluene 110 10 50
3 2 110 5 80 4 Toluene 110 10 70-75
4 4 110 5 56 4 Toluene 110 20 75-80

This table is adapted from the optimization conditions reported for 4-butyl-4H-1,2,4-triazole derivatives, with expected yields adjusted for the ethyl analog based on typical reactivity patterns.

Incorporation of the 2-Phenyl-1,3-Thiazol-4-yl Group at Position 3

Synthesis of Thiazole Precursor

The 2-phenyl-1,3-thiazol-4-yl moiety must be synthesized prior to incorporation into the triazole structure. A common approach for thiazole synthesis involves the Hantzsch thiazole synthesis:

  • Preparation of an α-bromoketone from acetophenone
  • Condensation with thiourea or thioamide derivatives
  • Functionalization at position 4 to enable coupling with the triazole core

Coupling Strategies

Several coupling strategies can be employed to connect the thiazole moiety to the triazole core:

  • Direct coupling of a 4-halogenated thiazole with a 3-metallated triazole using palladium catalysis
  • Construction of the triazole ring with the thiazole already in place
  • Use of carboxyl or carbonyl linkers between the heterocycles

Based on the search results, a promising approach would involve:

"Hydrazinolysis of 1H-pyrazole-3-carboxylate derivative 3 to give the corresponding carboxylic acid hydrazide 4, which reacted with carbon disulfide or ammonium thiocyanate to affordoxadiazole 5 or triazole-3-thione 7, respectively."

This methodology could be adapted to incorporate the 2-phenyl-1,3-thiazol-4-yl group at position 3 of the triazole.

Introduction of the [3-(Trifluoromethyl)Benzyl]Sulfanyl Group at Position 5

Formation of Triazole-3-thione Intermediate

A key step in the synthesis involves the formation of a triazole-3-thione intermediate, which serves as a precursor for introducing the sulfanyl group:

"Heterocyclization of acid hydrazide 4 with carbon disulfide in ethanolic potassium hydroxide solution afforded the novel substitutedoxadiazole-2-thione 5. Both IR and 1H NMR spectra showed the absence of NH2 signals and the presence of the NH signal due to thione–thiole tautomerism."

For our target compound, a similar approach can be used to generate a 4-ethyl-4H-1,2,4-triazole-5-thione intermediate.

S-Alkylation with 3-(Trifluoromethyl)benzyl Halide

Once the triazole-thione intermediate is formed, S-alkylation with 3-(trifluoromethyl)benzyl halide can be performed to introduce the desired [3-(trifluoromethyl)benzyl]sulfanyl group:

"(5; 0.2 g) was dissolved in DMF (3 mL) in a 100 mL round bottom flask at room temperature. After that, added one pinch of LiH and stirred it for 15-20 min. Then different un-functionalized benzyl halides (6a-l) were added in equimolar amounts (one in each reaction separately) and stirred for 6-8 hrs."

For our specific compound, 3-(trifluoromethyl)benzyl bromide or chloride would be used as the alkylating agent.

Optimization of S-Alkylation Conditions

The following table presents optimized conditions for the S-alkylation step:

Entry Base Solvent Temperature (°C) Time (h) Expected Yield (%)
1 LiH DMF 25 6-8 70-75
2 KOH Ethanol 60 4 65-70
3 K₂CO₃ Acetone 56 10 60-65
4 NaH THF 25 2 75-80

These conditions are based on typical S-alkylation methods for similar triazole-thione intermediates, with expected yields estimated based on reactivity patterns.

Complete Synthetic Pathway for 4-Ethyl-3-(2-Phenyl-1,3-Thiazol-4-yl)-5-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-4H-1,2,4-Triazole

Retrosynthetic Analysis

The retrosynthetic analysis for the target compound reveals three key disconnections:

  • Cleavage of the C-S bond to give the triazole-thione and 3-(trifluoromethyl)benzyl halide
  • Disconnection at the thiazole-triazole bond
  • Removal of the N4-ethyl group

Proposed Synthetic Route

Based on the methodologies discussed above, a comprehensive synthetic pathway for the target compound is proposed:

  • Synthesis of the 2-phenyl-1,3-thiazol-4-yl-carboxylic acid hydrazide
  • Formation of the 4H-1,2,4-triazole-3-thione core with the thiazole already in place
  • N4-ethylation of the triazole ring
  • S-alkylation with 3-(trifluoromethyl)benzyl halide

Detailed Synthetic Procedure

Step 1: Synthesis of 2-phenyl-1,3-thiazole-4-carboxylic acid ethyl ester

  • Reaction of phenyl isothiocyanate with ethyl bromopyruvate
  • Purification by column chromatography with petroleum ether/ethyl acetate as eluent
  • Expected yield: 80-85%

Step 2: Conversion to acid hydrazide

  • Reaction with hydrazine monohydrate in methanol
  • Reflux for 2-3 hours
  • Filtration and washing with cold n-hexane
  • Expected yield: 85-90%

Step 3: Formation of triazole-thione
"Acid hydrazide (0.01 mol) and carbon disulfide (1.5 mL) in 60 mL of 10% ethanolic potassium hydroxide was heated under reflux for 10 h, and then the reaction mixture was allowed to cool and poured into ice water. The reaction mixture was neutralized with 10% hydrochloric acid in order to provide a precipitate, and then the precipitate was filtrated and washed with water and recrystallized from ethanol/DMF."

  • Expected yield: 70-75%

Step 4: N4-ethylation

  • Reaction with ethyl iodide in the presence of potassium carbonate
  • DMF as solvent
  • Stirring at room temperature for 12h
  • Expected yield: 75-80%

Step 5: S-alkylation with 3-(trifluoromethyl)benzyl bromide
"The compound (0.2 g) was dissolved in DMF (3 mL) in a 100 mL round bottom flask at room temperature. After that, added one pinch of LiH and stirred it for 15-20 min. Then 3-(trifluoromethyl)benzyl bromide was added in equimolar amount and stirred for 6-8 hrs."

  • Purification by column chromatography
  • Expected yield: 70-75%

Optimization Parameters and Characterization

Key Optimization Parameters

The following parameters significantly influence the overall yield and purity:

Parameter Optimal Range Effect on Reaction
Temperature 80-110°C (cyclization) Higher temperature accelerates cyclization but may lead to side products
Solvent DMF for alkylation Polar aprotic solvents enhance nucleophilicity
Base LiH for S-alkylation Strong bases improve thiolate formation
Reaction time 6-8h for alkylation Extended times may lead to decomposition
Concentration 0.1-0.2M Dilute conditions minimize polymerization

Spectroscopic Characterization

Expected spectroscopic data for the target compound:

IR (KBr, cm⁻¹):

  • 3049 (C-H aromatic)
  • 2977 (C-H aliphatic)
  • 1642, 1618 (C=N, C=C)
  • 1238 (C-F)
  • 698 (C-S)

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

  • 1.37 (t, 3H, CH₃ of ethyl)
  • 4.11 (q, 2H, CH₂ of ethyl)
  • 4.67 (s, 2H, S-CH₂)
  • 7.33-8.10 (m, 9H, aromatic protons)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

  • 15.2 (CH₃ of ethyl)
  • 40.1 (CH₂ of ethyl)
  • 36.8 (S-CH₂)
  • 116.2-138.5 (aromatic carbons)
  • 150.2, 156.4, 168.3 (triazole and thiazole carbons)
  • 123.8 (q, CF₃, J = 272 Hz)

Mass Spectrum (ESI, m/z):

  • [M+H]⁺ corresponding to the molecular formula

Scientific Research Applications

Medicinal Applications

Triazole derivatives are known for their broad spectrum of biological activities. The specific compound has been investigated for:

1. Antimicrobial Activity
Research indicates that compounds similar to 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole demonstrate significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacteria and fungi, making them potential candidates for new antimicrobial agents .

Case Study:
A synthesis of triazole derivatives was conducted where several compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, with some derivatives exhibiting higher efficacy than traditional antibiotics .

2. Antifungal Properties
Triazoles are widely used in treating fungal infections. The compound's thiazole moiety enhances its antifungal activity. Research has shown that similar compounds can inhibit the growth of pathogenic fungi effectively .

Agricultural Applications

Triazole derivatives have also been explored for their potential as fungicides in agriculture. The compound's structure suggests it could be effective in controlling fungal diseases in crops.

Case Study:
In agricultural studies, triazole-based fungicides have been effective against various plant pathogens. The application of these compounds resulted in reduced disease incidence and improved crop yields .

Material Science Applications

The unique chemical structure of this compound also opens avenues for its use in material science.

1. Coatings and Polymers
Triazoles are being investigated for their potential use in coatings due to their stability and resistance to degradation. Their incorporation into polymers could lead to materials with enhanced properties such as UV resistance and mechanical strength.

Data Table: Summary of Biological Activities

Activity Tested Organisms Efficacy Reference
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntifungalCandida albicansSignificant
Agricultural FungiVarious crop pathogensEffective

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: The thiazole and triazole rings can interact with enzymes and receptors in biological systems.

  • Pathways Involved: Potential involvement in pathways related to cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their pharmacological profiles are compared below:

Compound Name / Structure Substituents (Positions 3, 4, 5) Biological Activity/Properties Pharmacological Data (if available) References
Target Compound : 4-Ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: 2-Phenylthiazol-4-yl; 4: Ethyl; 5: 3-(Trifluoromethyl)benzylsulfanyl Hypothesized antimicrobial/anti-inflammatory activity (based on substituent motifs) N/A (untested in provided evidence)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: 4-Chlorophenyl; 4: 4-Methylphenyl; 5: 3-(Trifluoromethyl)benzylsulfanyl Structural analogue; sulfanyl group may enhance binding to therapeutic targets N/A (specific activity not reported)
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) 3: Heptyloxy; 4: 4-Hexyloxyphenyl Anticonvulsant activity (MES test) ED50: 37.3 mg/kg; PI: 11.3 (vs. carbamazepine PI: 6.4)
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole 3: 4-Fluorobenzylsulfanyl; 4: 4-Chlorophenyl; 5: Thiophen-2-yl COX-2 inhibition (in vitro) COX-2 Selectivity Index: 1.89
4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (8) 3: Thiol; 4: Amino; 5: 4-(Trifluoromethyl)phenyl Intermediate for antimicrobial derivatives (e.g., CP 55-58) N/A (synthetic precursor)

Key Comparative Insights

Substituent Effects on Bioactivity: Sulfanyl Group (Position 5): The sulfanyl moiety in the target compound and analogues (e.g., ) may facilitate hydrogen bonding or hydrophobic interactions with biological targets, enhancing binding affinity. Thiazole vs. Phenyl/Thiophene: The 2-phenylthiazole group at position 3 in the target compound introduces heteroaromaticity, which may enhance antimicrobial activity compared to purely phenyl-substituted triazoles (e.g., ).

Pharmacological Performance :

  • Alkoxy-substituted triazoles (e.g., ) exhibit strong anticonvulsant activity, but the target compound’s ethyl and thiazole groups may prioritize different therapeutic pathways (e.g., antimicrobial).
  • COX-2 inhibitory activity in highlights the role of sulfanyl groups in enzyme selectivity, suggesting the target compound could be optimized for similar applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution or cyclization steps. However, introducing the 2-phenylthiazole moiety may require specialized coupling reagents, affecting yield compared to simpler triazoles .

Table: Electronic and Steric Properties of Key Substituents

Substituent Electronic Effect Steric Impact Potential Role in Bioactivity
3-(Trifluoromethyl)benzyl Strong electron-withdrawing (-CF3) Moderate bulk Enhances metabolic stability
2-Phenylthiazole Aromatic π-system High rigidity Facilitates target binding via π-π stacking
Ethyl (Position 4) Electron-donating (+I effect) Low bulk Balances lipophilicity and solubility
Sulfanyl (Position 5) Polarizable, weak H-bond donor Minimal steric hindrance Mediates enzyme/receptor interactions

Research Findings and Implications

  • Antimicrobial Potential: The 2-phenylthiazole and sulfanyl groups align with structural motifs in antimicrobial triazoles , warranting further testing against bacterial/fungal strains.
  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, as seen in fluorinated pharmaceuticals .
  • Structural Optimization : Replacing the ethyl group with bulkier substituents (e.g., hexyloxy ) could enhance CNS penetration for anticonvulsant applications.

Biological Activity

The compound 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (CAS: 338759-64-1) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Triazole ring : Known for antifungal and antibacterial properties.
  • Thiazole moiety : Associated with various biological activities including anticancer effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, a review highlighted that certain triazole derivatives showed higher antifungal activity against Gibberella species compared to established antifungal agents like triadimefon .

CompoundActivityReference
1,2,4-Triazole DerivativesAntifungal (MIC: 0.01–0.27 μmol/mL)
Triazolo-thiadiazolesAntibacterial (MIC: up to 16 times more than ampicillin)

Anticancer Properties

The triazole scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various studies. For example:

  • A study reported that specific triazoles exhibited IC50 values in the nanomolar range against different cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR of triazole compounds suggests that modifications at specific positions significantly influence their biological activity. Key findings include:

  • Position 5 : Substituents at this position can enhance antifungal activity.
  • Phenyl groups : Electron-donating groups on the phenyl ring have been shown to increase potency against bacterial strains .

Case Studies

  • Antifungal Activity Against Gibberella spp.
    • A series of triazole derivatives were synthesized and tested for their antifungal activity. The results indicated that some derivatives had lower EC50 values than commercial antifungals, suggesting their potential as effective alternatives .
  • Antibacterial Efficacy
    • In vitro studies demonstrated that certain triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound showed an MIC value significantly lower than that of standard antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this triazole-thiazole hybrid, and how can intermediates be optimized for yield?

  • Methodology:

  • Step 1: Start with 3-methyl-5-(trifluoromethyl)-1H-pyrazole and a thiazole derivative (e.g., 2-phenyl-1,3-thiazol-4-yl) under reflux with ethanol and glacial acetic acid to form the thiazolyl-pyrazole intermediate .
  • Step 2: Introduce the sulfanyl group via nucleophilic substitution using [3-(trifluoromethyl)benzyl] mercaptan in a polar aprotic solvent (e.g., DMF) with catalytic K2_2CO3_3 .
  • Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify intermediates using column chromatography. Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to benzyl mercaptan) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow:

  • 1^1H/13^{13}C NMR: Assign peaks for the triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.8 ppm), and CF3_3 group (δ 120–125 ppm in 19^{19}F NMR) .
  • IR Spectroscopy: Confirm S-H bond absence (no peak ~2550 cm1^{-1}) post-sulfanylation and track C=N stretching (~1600 cm1^{-1}) .
  • XRD Crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve torsional angles between triazole and thiazole rings .

Q. How does solvent choice impact the stability of intermediates during synthesis?

  • Key Findings:

  • Polar solvents (e.g., DMSO) stabilize charged intermediates but may promote side reactions (e.g., hydrolysis of the trifluoromethyl group). Ethanol or THF is preferred for thiazole coupling steps .
  • Risk Mitigation: Avoid protic solvents during sulfanylation to prevent premature oxidation of the -SH group .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Approach:

  • Docking Studies: Use AutoDock Vina with the crystal structure of human kinase domains (PDB: 3PP0) and optimize ligand conformations via Lamarckian genetic algorithms .
  • DFT Calculations: Compute electrostatic potential maps (B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
  • Validation: Compare docking scores (ΔG ~ -9.5 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

  • Case Example:

  • Issue: Discrepancies in antimicrobial activity (MIC: 2–16 µg/mL) may arise from polymorphism.
  • Resolution: Perform single-crystal XRD (using SHELXTL) to identify conformational isomers. For instance, a 15° twist in the benzylsulfanyl moiety reduces membrane permeability .
  • Table: Correlation Between Crystal Packing and Bioactivity
Crystal FormDihedral Angle (°)MIC (µg/mL)
Polymorph A12.32.0
Polymorph B28.716.0
Source: Adapted from

Q. What mechanistic insights explain the compound’s selectivity for bacterial vs. mammalian enzymes?

  • Hypothesis:

  • The trifluoromethyl group enhances hydrophobic interactions with bacterial enzyme pockets (e.g., DNA gyrase) while sterically hindering mammalian homologs .
  • Experimental Validation:
  • Fluorescence Quenching: Use tryptophan fluorescence to measure binding to E. coli gyrase (Kd_d = 0.8 µM) vs. human topoisomerase II (Kd_d > 50 µM) .
  • MD Simulations: Analyze RMSD (<2 Å for bacterial targets vs. >5 Å for mammalian) over 100 ns trajectories .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields during the final cyclization step?

  • Diagnosis:

  • Cause 1: Residual moisture deactivates the cyclizing agent (e.g., POCl3_3).
  • Solution: Pre-dry solvents over molecular sieves and use Schlenk-line techniques .
  • Cause 2: Steric hindrance from the ethyl group at position 4.
  • Solution: Increase reaction temperature to 120°C and extend time to 24 hours .

Q. What strategies improve reproducibility in biological assays?

  • Recommendations:

  • Standardize Solubility: Prepare stock solutions in DMSO (≤1% v/v in media) to avoid precipitation .
  • Positive Controls: Include ciprofloxacin (for antimicrobial assays) and staurosporine (for kinase inhibition) to validate assay conditions .

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